5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
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Overview
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentylamine with 3,3-diethoxy-propyne in the presence of copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide (DMSO) can yield the desired compound . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert nitrile groups to amines.
Substitution: Halogenation reactions, such as chlorination using phosphorus oxychloride, can introduce halogen atoms into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, oxone, and phosphorus oxychloride. Reaction conditions often involve specific solvents like DMSO and DMF, and temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can produce halogenated pyrrolopyrimidines .
Scientific Research Applications
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells . The binding modes and inhibitory mechanisms have been studied using molecular dynamics simulations and binding free energy calculations .
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: A core scaffold for many kinase inhibitors.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate:
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor.
Uniqueness
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQUUHODLUSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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